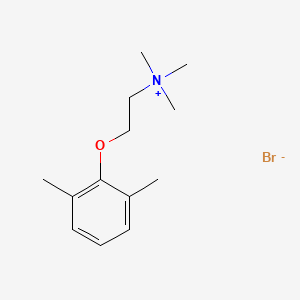

Choline 2,6-xylyl ether bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Choline 2,6-xylyl ether bromide, also known as this compound, is a useful research compound. Its molecular formula is C13H22BrNO and its molecular weight is 288.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Choline 2,6-xylyl ether bromide exhibits several pharmacological actions that make it a subject of interest in medical research:

- Stimulant Effects : The compound demonstrates nicotine-like stimulant actions on arterial blood pressure, affecting both the nictitating membrane and skeletal muscles in animal models such as cats .

- Muscarinic Activity : It shows muscarine-like effects on blood pressure and gastrointestinal activity, evidenced by its impact on the isolated guinea-pig ileum .

- Antihistaminic Properties : The compound has been noted for its antihistaminic and antimuscarinic actions, which could have implications for treating allergic reactions or conditions involving excessive histamine release .

- Neuromuscular Blocking : Research indicates that this compound can act as a neuromuscular blocker, which may be useful in surgical settings to induce muscle relaxation .

Study 1: Blood Pressure Regulation

A study conducted on anesthetized cats demonstrated that doses of this compound increased blood pressure significantly within minutes of administration. The pressor effect was noted to be dose-dependent:

- Dose : 0.5 to 3 mg/kg led to an increase in blood pressure by approximately 80 mm Hg.

- Duration : The effect lasted for about 0.5 to 1 minute before transitioning to hypotension, which could last for up to two hours .

This biphasic response highlights the compound's potential utility in managing blood pressure fluctuations.

Study 2: Antihistaminic and Antimuscarinic Actions

In isolated guinea-pig ileum preparations, this compound exhibited significant inhibition of contractions induced by acetylcholine. This suggests that the compound could serve as a model for developing new antihistaminic drugs or treatments targeting gastrointestinal motility disorders .

Comparative Analysis with Other Compounds

The following table summarizes the comparative effects of this compound with other known pharmacological agents:

| Compound | Main Action | Effect on Blood Pressure | Neuromuscular Blocking | Antihistaminic Activity |

|---|---|---|---|---|

| This compound | Stimulant & Antimuscarinic | Increases then decreases | Yes | Yes |

| Guanethidine | Antihypertensive | Reduces | No | Limited |

| Bethanidine | Antihypertensive | Reduces | No | Yes |

常见问题

Basic Research Questions

Q. What experimental models are used to study the adrenergic neuron-blocking activity of choline 2,6-xylyl ether bromide (TM10)?

- Methodological Answer : The spinal cat model is a key experimental system for evaluating TM10's effects. Stimulation of postganglionic sympathetic fibers (e.g., in the nictitating membrane) induces contractions, which are inhibited by TM10 in a time-dependent manner. Intravenous administration of TM10 reduces responses to both nerve stimulation and tyramine, with prolonged exposure leading to complete blockade or paradoxical inhibitory effects . Data should be collected at intervals (e.g., 20 min, 90 min post-injection) to track dynamic changes in pharmacological activity.

Q. How does TM10 inhibit noradrenaline release in sympathetic neurons?

- Methodological Answer : TM10 blocks impulse conduction at the terminal portions of postganglionic sympathetic fibers, preventing neurotransmitter release. This differs from local anesthetics, which act along the entire nerve fiber. Researchers should use electrophysiological recordings (e.g., compound action potentials) paired with neurotransmitter quantification (HPLC) to distinguish between pre-terminal vs. terminal blockade .

Q. What is the historical significance of TM10 in developing adrenergic blockers?

- Methodological Answer : TM10 was the precursor to bretylium, discovered during structure-activity studies on choline ether derivatives. Key experiments involved comparing pressor responses in cats and assessing tachyphylaxis. Researchers should replicate early protocols (e.g., intravenous dosing in spinal cats) to contextualize its role in advancing adrenergic pharmacology .

Advanced Research Questions

Q. How can structural modifications of TM10 alter its pharmacological profile?

- Methodological Answer : Steric hindrance from methyl groups in the 2,6-xylyl moiety eliminates ganglion-stimulant activity while enhancing adrenergic blockade. Molecular modeling (e.g., comparing TM10 with choline phenyl ether) reveals conformational restrictions that prevent receptor interaction. Synthesize analogs with varying substituents (e.g., meta-methyl, ethyl groups) and test them in isolated nerve-muscle preparations to quantify structure-activity relationships .

Q. How do impurities in TM10 batches affect pharmacological data interpretation?

- Methodological Answer : Early TM10 samples contained trace impurities (e.g., carbon-alkylated byproducts) responsible for transient pressor responses. To resolve contradictions, use high-purity synthesis (e.g., recrystallization, HPLC purification) and validate batches via mass spectrometry. Compare pressor activity in spinal cats before and after purification to isolate impurity effects .

Q. What experimental designs address contradictions in TM10's time-dependent effects on tyramine responses?

- Methodological Answer : TM10 initially reduces tyramine-induced contractions but enhances them after prolonged exposure. This suggests dual effects on noradrenaline storage and release. Design time-course experiments with paired measurements of tyramine sensitivity and neuronal blockade. Use radiolabeled noradrenaline to track vesicular vs. cytoplasmic pools .

属性

CAS 编号 |

669-49-8 |

|---|---|

分子式 |

C13H22BrNO |

分子量 |

288.22 g/mol |

IUPAC 名称 |

2-(2,6-dimethylphenoxy)ethyl-trimethylazanium;bromide |

InChI |

InChI=1S/C13H22NO.BrH/c1-11-7-6-8-12(2)13(11)15-10-9-14(3,4)5;/h6-8H,9-10H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

ZFHWDLYDBITDJK-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=CC=C1)C)OCC[N+](C)(C)C.[Br-] |

规范 SMILES |

CC1=C(C(=CC=C1)C)OCC[N+](C)(C)C.[Br-] |

相关CAS编号 |

669-50-1 (Parent) |

同义词 |

eta-TM-10 N,N,N-trimethyl-(2-(2,6-xylyloxy)ethyl)ammonium xylocholine xylocholine bromide xylocholine chloride xylocholine ether xylocholine iodide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。